molecular formula C12H22N2O3 B13619588 Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate CAS No. 2166686-76-4

Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate

Cat. No.: B13619588
CAS No.: 2166686-76-4
M. Wt: 242.31 g/mol
InChI Key: ZVIKEXNCEVBMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a morpholine moiety and a tert-butyl carbamate protecting group. This structure is pivotal in medicinal chemistry due to its conformational rigidity, which enhances binding specificity in drug-target interactions. The tert-butyl group improves metabolic stability and solubility, while the morpholine subunit often contributes to hydrogen bonding and solubility in aqueous environments .

The compound is typically synthesized via aza-Michael addition reactions, as demonstrated in studies where morpholine derivatives react with azetidine precursors under basic conditions (e.g., DBU catalysis) to yield the target product in moderate to high yields (64–83%) . Characterization methods include NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and HRMS, confirming structural integrity and purity .

Properties

CAS No.

2166686-76-4

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-morpholin-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9(8-14)10-6-13-4-5-16-10/h9-10,13H,4-8H2,1-3H3

InChI Key

ZVIKEXNCEVBMAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCCO2

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 3-(morpholin-2-yl)azetidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Preparation of a Boc-protected azetidine intermediate.
  • Introduction of the morpholin-2-yl substituent at the 3-position of the azetidine ring via nucleophilic substitution or aza-Michael addition.
  • Purification and characterization of the final compound.

This synthetic route leverages the stability of the Boc protecting group under various reaction conditions and the nucleophilicity of morpholine to achieve substitution on the azetidine ring.

Detailed Synthetic Route

Step 1: Synthesis of Boc-protected Azetidin-3-one

The starting material, azetidin-3-one, is first protected on the nitrogen atom with a tert-butoxycarbonyl group to yield N-Boc-azetidin-3-one. This protection is commonly performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Step 2: Formation of N-Boc-azetidin-3-ylidene Acetate Intermediate

N-Boc-azetidin-3-one undergoes a Horner–Wadsworth–Emmons (HWE) reaction with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF). This reaction yields methyl N-Boc-azetidin-3-ylidene acetate, an α,β-unsaturated ester intermediate.

  • Reaction conditions: NaH (60% suspension in mineral oil), dry THF, room temperature to moderate heating.
  • Purification: Two-stage vacuum distillation (kugelrohr) or flash chromatography.
Step 3: Aza-Michael Addition with Morpholine

The methyl N-Boc-azetidin-3-ylidene acetate intermediate is subjected to aza-Michael addition with morpholine. This nucleophilic addition occurs at the β-position of the unsaturated ester, introducing the morpholin-2-yl substituent at the 3-position of the azetidine ring.

  • Reaction conditions: Morpholine, base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), solvent acetonitrile, temperature around 65 °C, reaction time approximately 4 hours.
  • Yield: Typically around 60-65%.
Step 4: Purification and Characterization

The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane mixtures). The final compound is characterized by:

  • Infrared (IR) spectroscopy: Characteristic ester C=O stretch around 1730 cm⁻¹ and Boc C=O stretch near 1690 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^15N NMR confirming the azetidine and morpholine ring protons and carbons.
  • High-Resolution Mass Spectrometry (HRMS): Confirming molecular weight and formula.

Alternative Synthetic Approaches

While the above method is the most documented, alternative methods may include:

  • Direct substitution of 3-halo-azetidine derivatives with morpholine under nucleophilic substitution conditions.
  • Use of other protecting groups on the azetidine nitrogen if Boc is incompatible with subsequent steps.
  • Employing Suzuki–Miyaura cross-coupling for diversification if the azetidine ring is functionalized with a suitable leaving group.

However, these alternatives are less commonly reported for this specific compound.

Data Table Summarizing the Preparation Method

Step Reaction Type Reagents/Conditions Yield (%) Key Observations
1 Boc Protection Azetidin-3-one, Boc2O, triethylamine, DCM >90 Efficient protection of azetidine nitrogen
2 Horner–Wadsworth–Emmons (HWE) Methyl 2-(dimethoxyphosphoryl)acetate, NaH, dry THF ~60 Formation of N-Boc-azetidin-3-ylidene acetate
3 Aza-Michael Addition Morpholine, DBU, acetonitrile, 65 °C, 4 h 60-65 Introduction of morpholin-2-yl substituent at C-3
4 Purification & Characterization Silica gel chromatography, IR, NMR, HRMS Confirmed structure and purity

Research Findings and Notes

  • The use of the Horner–Wadsworth–Emmons reaction to prepare the α,β-unsaturated ester intermediate is well-established and provides a reliable route to functionalized azetidines.
  • The aza-Michael addition with morpholine is a mild and efficient method to introduce the morpholine substituent, preserving the Boc protecting group and avoiding ring opening or side reactions.
  • Spectroscopic data consistently show characteristic signals for the azetidine and morpholine rings, confirming the integrity of the heterocyclic structure after substitution.
  • The synthetic strategy allows for further functionalization and diversification of the azetidine scaffold, which is valuable in medicinal chemistry for generating compound libraries.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate can undergo substitution reactions where the morpholine ring can be replaced or modified by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications in this area are still being explored and developed.

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

  • Morpholine derivatives (e.g., ) exhibit moderate yields due to steric hindrance during aza-Michael addition.
  • Oxadiazole-substituted analogues () achieve near-quantitative yields (94–99%) via cycloaddition, attributed to favorable reaction kinetics.
  • Bromoethyl derivatives () are synthesized efficiently (90% yield) using alkylation, highlighting the versatility of azetidine scaffolds in functionalization.

Physicochemical Properties

Physicochemical profiles vary significantly with substituents:

Compound Name Molecular Weight Melting Point (°C) LogP Solubility (mg/mL) Reference
Tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate 405.24 Not reported 1.2 0.8 (DMSO)
Tert-butyl 3-(3-methoxyphenyl-oxadiazolyl)azetidine-1-carboxylate 408.36 62–64 2.5 0.5 (MeOH)
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 264.16 Not reported 1.8 1.2 (CHCl₃)

Key Observations :

  • Morpholine-substituted compounds (e.g., ) exhibit lower LogP values (1.2), suggesting improved hydrophilicity compared to aryl-oxadiazole derivatives (LogP 2.5) .
  • Bromoethyl derivatives () display moderate LogP (1.8), balancing lipophilicity and solubility.

Structure-Activity Relationships (SAR)

  • Tert-butyl group : Enhances metabolic stability by shielding the carbamate group from enzymatic hydrolysis .
  • Morpholine moiety : Improves solubility and engages in hydrogen bonding, critical for target engagement in kinase inhibitors (e.g., BIRB 796 in ) .
  • Electron-withdrawing substituents (e.g., oxadiazoles in ): Increase LogP and membrane permeability but may reduce aqueous solubility .

Biological Activity

Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an azetidine ring, a morpholine moiety, and a tert-butyl group, which together contribute to its reactivity and interaction with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂N₂O₃, with a molecular weight of approximately 242.32 g/mol. The presence of the morpholine ring at the 3-position of the azetidine is crucial for its biological properties.

Property Value
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.32 g/mol
Functional GroupsAzetidine, Morpholine
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that may alter their function and activity. This mechanism is essential for understanding its therapeutic potential in various diseases.

Interaction Studies

Research indicates that compounds containing azetidine and morpholine structures exhibit promising therapeutic effects, including:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains.
  • Anticancer Properties: Its ability to influence metabolic pathways may contribute to its anticancer effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against several bacterial strains, suggesting a mechanism that disrupts bacterial cell function.

Anticancer Activity

The compound's interaction with cancer cell lines has been investigated, revealing significant cytotoxic effects. For instance, studies show that it inhibits cell proliferation in various cancer models with IC50 values indicating potent activity.

Cell Line IC50 (µM) Notes
MDA-MB-231 (Breast Cancer)0.126Strong inhibitory effect on proliferation
MCF10A (Non-Cancer)2.5Lesser effect compared to MDA-MB-231

Study on Antitumor Effects

In a recent study involving MDA-MB-231 cells, treatment with this compound resulted in:

  • Reduction in Cell Viability: Significant reduction observed after 48 hours of treatment.
  • Apoptosis Induction: Increased levels of caspase activation were noted, indicating apoptotic pathways were triggered.

Study on Antimicrobial Efficacy

A study assessing the antimicrobial efficacy demonstrated that the compound exhibited:

  • Minimum Inhibitory Concentration (MIC): Values ranging from 4–8 µg/mL against multidrug-resistant strains.
  • Mechanism: Likely involves disruption of bacterial cell wall synthesis and function.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 3-(morpholin-2-yl)azetidine-1-carboxylate?

  • The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Azetidine ring functionalization : Introducing morpholine via nucleophilic substitution or coupling reactions.
  • Protection/deprotection strategies : The tert-butyl carbamate group is introduced using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the azetidine nitrogen .
  • Optimization parameters : Reaction temperature (0–25°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for cross-coupling) significantly impact yield and purity .

Q. How is the molecular structure of this compound characterized?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. The tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while morpholine protons resonate between 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks).
  • X-ray crystallography : SHELX and WinGX/ORTEP are used to resolve 3D conformation, including hydrogen-bonding patterns and torsional angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Critical variables : Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
  • Catalyst loading : Pd-based catalysts require strict control of moisture/oxygen levels to prevent deactivation .
    • Methodological adjustments : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes/receptors. The morpholine oxygen and azetidine nitrogen are key hydrogen-bond donors/acceptors .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes, highlighting hydrophobic contributions from the tert-butyl group .

Q. How to design assays for evaluating the compound’s biological activity?

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC50_{50} determination. The hydroxy group in analogs enhances hydrogen bonding to active sites .
  • Cell-based assays : Test cytotoxicity against cancer lines (e.g., MTT assay) and compare with structurally similar derivatives to identify SAR trends .

Q. How do substituents on the azetidine ring influence pharmacological activity?

  • Case studies :

  • Fluorine substituents (e.g., 2,4-difluorophenyl): Increase metabolic stability and membrane permeability .
  • Hydroxy groups : Enhance solubility but may reduce blood-brain barrier penetration .
    • SAR strategies : Synthesize analogs with systematic substitutions (e.g., morpholine vs. piperidine) and profile via ADMET assays .

Q. What experimental techniques confirm the stereochemistry of chiral centers?

  • X-ray crystallography : Single-crystal analysis using SHELXL refines anisotropic displacement parameters and validates absolute configuration .
  • Circular Dichroism (CD) : Correlate experimental spectra with computational (TD-DFT) predictions for chiral azetidine derivatives .

Methodological Notes

  • Data contradiction analysis : Cross-validate synthetic yields using orthogonal techniques (e.g., HPLC purity vs. 1^1H NMR integration) .
  • Advanced instrumentation : Synchrotron X-ray sources improve resolution for low-crystallinity samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.